molecular formula C11H10N2O3 B2428868 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole CAS No. 59194-25-1

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole

Cat. No.: B2428868
CAS No.: 59194-25-1
M. Wt: 218.212
InChI Key: KMZGPJSPPSTZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro and methoxy derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-1H-pyrrole: Lacks the nitro group, leading to different chemical reactivity and biological activity.

    1-(2-nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group in a different position, affecting its chemical properties.

    1-(4-methoxy-2-nitrophenyl)-2H-pyrrole: Isomer with the pyrrole ring in a different configuration.

Uniqueness

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Biological Activity

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 218.20 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentration (MIC) values in the range of 0.005 to 0.025 mg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed its ability to inhibit the proliferation of several cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells, with significant alterations in cell viability and morphology observed at varying concentrations . The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell cycle arrest in the S phase .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism, which may contribute to its antimicrobial and anticancer effects.
  • Oxidative Stress Induction : It generates reactive oxygen species (ROS), which play a crucial role in mediating apoptosis in cancer cells.
  • Cell Membrane Interaction : The structure allows for intercalation into lipid bilayers, affecting membrane integrity and function .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A comprehensive evaluation was conducted on various pyrrole derivatives, including this compound. Results indicated a strong correlation between molecular structure and antimicrobial efficacy, with modifications enhancing activity against resistant strains .
  • Cancer Research : In a study focusing on breast cancer cell lines, treatment with this pyrrole derivative resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
  • Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with target proteins involved in cancer progression. These findings suggest potential pathways for drug development targeting specific cancers .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other pyrrole derivatives:

CompoundBiological ActivityMIC (mg/mL)Notes
This compoundAntimicrobial, Anticancer0.005 - 0.025Effective against S. aureus and E. coli
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAnticancer~1.0 × 10^-8Inhibits EGFR and VEGFR2
5-(4-chlorophenyl)-1H-pyrroleAntimicrobial0.01 - 0.03Broad-spectrum activity

Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZGPJSPPSTZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 g (0.75 mole) of 2,5-dimethoxytetrahydrofuran are added to a solution of 84.1 g (0.5 mole) of 4-methoxy-2-nitroaniline in 500 ml. of glacial acetic acid. The solution is refluxed for 30 minutes, poured into 2500 ml. of water, and neutralized with potassium hydroxide. A solid precipitates and is filtered, dried, and recrystallized from ether to give 1-(4-methoxy-2-nitrophenyl)pyrrole, m.p. 75.5°-76.5° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.